Mudanpioside J

metabolomics HPLC-MS botanical quality control

Researchers sourcing Moutan Cortex monoterpene glycosides often face batch-to-batch variability that confounds COX-2 inhibition assays. Mudanpioside J (6′-O-vanillylpaeoniflorin) eliminates this uncertainty as a rigorously purified reference standard. • COX-2 affinity validated by BAUF-UPLC-MS screening; predicted α-glucosidase docking score of -9.544 kcal/mol. • Distinct HPLC retention time (35.42 min) and mass spectral signature ensure unambiguous identification in metabolomics workflows. • Supplied with comprehensive CoA; ≥98% purity by HPLC; stable at -20°C for long-term storage.

Molecular Formula C31H34O14
Molecular Weight 630.6 g/mol
Cat. No. B041872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMudanpioside J
Molecular FormulaC31H34O14
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O
InChIInChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1
InChIKeyWQDKJKKWQBBKSZ-DYMNNOMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Mudanpioside J Compound Overview


Mudanpioside J (CAS 262350-52-7, C31H34O14, MW 630.60) is a monoterpene glycoside originally isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex) [1]. Structurally, it corresponds to 6′-O-vanillylpaeoniflorin, a derivative of the major Paeonia constituent paeoniflorin featuring a vanillyl substitution [2]. The compound is commercially available as a research-grade natural product with typical purity of ≥95% as determined by HPLC .

1
Natural product reference standard for Moutan Cortex metabolomic profiling
2
Vanillyl-substituted paeoniflorin derivative with distinct chromatographic retention and MS signature
3
COX-2 affinity component identified via BAUF-UPLC-MS, supporting target engagement studies

Mudanpioside J Nonsubstitutability


Although Mudanpioside J shares the paeoniflorin aglycone core with other Moutan Cortex monoterpene glycosides, its distinctive vanillyl moiety at the 6′-O position confers altered spatial distribution in planta and distinct molecular recognition properties relative to paeoniflorin, benzoyloxypaeoniflorin, and galloylpaeoniflorin [1][2]. This structural difference translates to differential accumulation in root tissues and potentially divergent biological target engagement, as evidenced by affinity-based screening studies that distinguish it from its co-occurring analogs [3].

Vanillyl moiety may alter root tissue distribution compared to paeoniflorin; extraction from mixed root parts may not replicate composition.
COX-2 binding behaviour may differ from non-vanillyl analogs; affinity-based screening context not directly transferable to simpler paeoniflorin derivatives.
Predicted α-glucosidase docking score context relies on vanillyl substitution; in silico outcomes may not extend to unsubstituted or differently substituted monoterpenes.

Mudanpioside J: Key Differentiators


Root Spatial Accumulation Pattern

In a systematic metabolomic profiling of Moutan Cortex root parts using HPLC-MS, Mudanpioside J was found to accumulate preferentially in first lateral and axial roots, in contrast to paeonol, which accumulates primarily in axial roots [1]. This spatial segregation provides a quantifiable basis for selecting root parts enriched in Mudanpioside J versus paeonol for extraction or bioactivity studies.

Root accumulation pattern
Cross-study comparable
Mudanpioside J preferentially accumulates in first lateral and axial roots, while paeonol accumulates predominantly in axial roots (HPLC-MS).
Supports root-part selection for enriched extract preparation.
Tissue-specific context; extraction method may influence yield.
metabolomics HPLC-MS botanical quality control root part differentiation

COX-2 Affinity Binding Identification

Using bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS, Mudanpioside J was identified as one of 11 components in Moutan Cortex extract that bind to cyclooxygenase-2 (COX-2) [1]. In the same screening, galloylpaeoniflorin and tetragalloyl glucose were also identified, but the specific vanillyl substitution of Mudanpioside J distinguishes its binding interaction from other monoterpene glycosides.

COX-2 affinity binding
Class-level inference
Identified as COX-2 binder via bio-affinity ultrafiltration UPLC-Q-TOF-MS; distinguished from galloylpaeoniflorin by vanillyl substitution.
Prioritizes Mudanpioside J for COX-2 target engagement assays over non-binding analogs.
Qualitative identification; quantitative binding constants not reported.
anti-inflammatory COX-2 inhibition affinity ultrafiltration target identification

α-Glucosidase Docking Prediction

In silico molecular docking studies predict that Mudanpioside J binds to α-glucosidase with a docking score of -9.544 kcal/mol, indicating a favorable interaction energy [1]. While direct comparative IC50 data are not available, the vanillyl substitution present in Mudanpioside J (absent in paeoniflorin) may enhance binding through additional hydrogen bonding and hydrophobic contacts with the enzyme active site.

α-Glucosidase docking
Class-level inference
Docking score: -9.544 kcal/mol (in silico); vanillyl group may enhance binding through additional contacts.
Supports α-glucosidase inhibition screening context; awaits in vitro confirmation.
Comparative IC50 data vs paeoniflorin not available.
α-glucosidase molecular docking in silico screening diabetes

Vanillyl Substitution at 6′-O Position

Mudanpioside J is structurally characterized as 6′-O-vanillylpaeoniflorin, possessing a vanillyl (4-hydroxy-3-methoxybenzoyl) group at the 6′-O position of the glucose moiety, whereas paeoniflorin lacks this substitution and benzoyloxypaeoniflorin carries a benzoyl group at a different position [1][2]. This specific substitution pattern is directly linked to the compound's distinct chromatographic retention time (35.42 min) and mass spectral fragmentation pattern in UPLC-Q-TOF-MS analysis [2].

6′-O-vanillyl substitution
Class-level inference
Mass shift +150 Da vs paeoniflorin; TPSA 200.0 Ų (paeoniflorin 145.0 Ų); distinct retention 35.42 min.
Vanillyl moiety provides distinct analytical handle and may influence target interactions.
Property differences require validation in specific assay systems.
natural product chemistry structure-activity relationship vanillyl substitution

Mudanpioside J Applications


COX-2 Target Engagement Assays

Based on its identification as a COX-2 affinity component via BAUF-UPLC-MS [1], Mudanpioside J is suitable for in vitro assays examining direct COX-2 inhibition, particularly in comparative studies with other Moutan Cortex-derived monoterpene glycosides such as galloylpaeoniflorin and benzoyloxypaeoniflorin. Researchers can utilize purified Mudanpioside J to investigate the contribution of the 6′-O-vanillyl group to COX-2 binding affinity.

Reference Standard for Metabolomics

Mudanpioside J serves as an analytical reference standard for HPLC-MS metabolomic studies of Moutan Cortex, where its distinct retention time (35.42 min) and mass spectral signature enable unambiguous identification [1]. Its tissue-specific accumulation in first lateral and axial roots makes it a marker compound for assessing root part quality and optimizing extraction protocols [2].

α-Glucosidase Inhibitor Virtual Screening

Given the predicted favorable docking score of -9.544 kcal/mol to α-glucosidase [1], Mudanpioside J is a prioritized candidate for virtual screening and molecular dynamics simulations aimed at discovering novel α-glucosidase inhibitors. The vanillyl substitution provides a structural scaffold that can be compared with simpler paeoniflorin derivatives to elucidate structure-activity relationships.

SAR Studies on Paeonia Monoterpenes

As a distinct 6′-O-vanillyl-substituted paeoniflorin derivative, Mudanpioside J is an essential compound for systematic SAR studies across the mudanpioside series (A, C, E, F, H, J). Its unique substitution pattern allows researchers to isolate the contribution of the vanillyl moiety to biological activities such as anti-inflammatory and antioxidant effects [1].

Application
Selection Property
Validation Focus
COX-2 target engagement studies
Vanillyl substitution-dependent binding profile
COX-2 inhibition assay validation
Metabolomic reference standard
Chromatographic retention and mass spectral signature
Identification in Moutan Cortex root tissues
α-Glucosidase inhibitor virtual screening
Docking score context and vanillyl scaffold
In vitro α-glucosidase inhibition confirmation
Structure-activity relationship (SAR) studies
Unique 6′-O-vanillyl substitution pattern
Comparative bioactivity across mudanpioside series

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